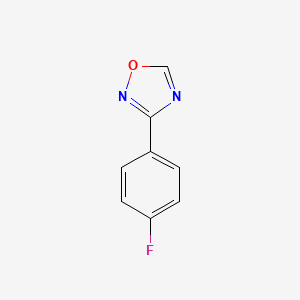

3-(4-Fluorophenyl)-1,2,4-oxadiazole

Descripción general

Descripción

3-(4-Fluorophenyl)-1,2,4-oxadiazole is a compound that falls within the broader class of 1,3,4-oxadiazole derivatives. These compounds are characterized by a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. The presence of a fluorophenyl group attached to this ring structure often imparts unique physical and chemical properties, making these compounds of interest in various fields, including materials science and pharmaceutical research .

Synthesis Analysis

The synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole derivatives typically involves multistep reactions starting from various aromatic or aliphatic compounds. For instance, the synthesis of related fluorinated poly(1,3,4-oxadiazole-ether-imide)s involves a solution polycondensation reaction of aromatic diamines with a preformed 1,3,4-oxadiazole ring and an aromatic dianhydride . Another approach includes the refluxing of 1,3,4-oxadiazole-2-thiol with chloroethyl morpholine hydrochloride to obtain a morpholine-fused oxadiazole derivative . These methods highlight the versatility in the synthetic routes available for creating 1,3,4-oxadiazole derivatives with various substituents, including the 4-fluorophenyl group.

Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenyl)-1,2,4-oxadiazole derivatives has been elucidated using various spectroscopic techniques, including NMR, IR, and Mass spectrometry. Single-crystal X-ray diffraction studies have confirmed the monoclinic system of a related compound, providing detailed lattice parameters and confirming the expected molecular geometry . DFT calculations have been employed to optimize the molecular structure, analyze vibrational wavenumbers, and predict the reactivity and electrophilic attack sites of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 3-(4-Fluorophenyl)-1,2,4-oxadiazole derivatives is influenced by the presence of the oxadiazole ring and the fluorophenyl group. The molecular electrostatic potential surface analysis indicates that the nitrogen atom of the oxadiazole ring is a likely site for electrophilic attack . The fluorine atom's electronegativity may also affect the compound's reactivity, potentially making it a good candidate for further functionalization or participation in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Fluorophenyl)-1,2,4-oxadiazole derivatives are diverse and depend on the specific substituents and molecular structure. For example, fluorinated poly(1,3,4-oxadiazole-ether-imide)s exhibit high thermal stability, solubility in polar organic solvents, and blue fluorescence . Other derivatives have shown significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, which are supported by molecular docking studies . The nonlinear optical properties of some derivatives have also been investigated, revealing potential applications in optoelectronics .

Aplicaciones Científicas De Investigación

Organic Synthesis

- Field : Organic Chemistry

- Application : The compound is synthesized via the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine .

- Method : The widely available sodium trifluoromethanesulfinate is used as a precursor of CF3 radicals, while graphitic carbon nitride (g-C3N4) is employed as an environmentally friendly, cheap, and efficient heterogeneous photocatalyst .

- Results : The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .

Chemical Research

- Field : Chemical Research

- Application : 3-(4-Fluorophenyl)propionic acid is used in chemical research .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes obtained are not provided in the source .

Supercapacitors

- Field : Material Science

- Application : Poly(3-(4-fluorophenyl)thiophene) has a potential application in type III supercapacitors with improved both p-doping and n-doping performance .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes obtained are not provided in the source .

Synthesis of 2-oxopiperazine Guanidine Analog

- Field : Organic Chemistry

- Application : 3-(4-Fluorophenyl)propionic acid may be used in the synthesis of 2-oxopiperazine guanidine analog .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes obtained are not provided in the source .

Fluorination Reagents

- Field : Organic Chemistry

- Application : 3-(4-Fluorophenyl)propionic acid is used as a fluorination reagent .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes obtained are not provided in the source .

Chemical Research

- Field : Chemical Research

- Application : 3-(4-Fluorophenyl)propionic acid is used in chemical research .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes obtained are not provided in the source .

Synthesis of 2-oxopiperazine Guanidine Analog

- Field : Organic Chemistry

- Application : 3-(4-Fluorophenyl)propionic acid may be used in the synthesis of 2-oxopiperazine guanidine analog .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes obtained are not provided in the source .

Fluorination Reagents

- Field : Organic Chemistry

- Application : 3-(4-Fluorophenyl)propionic acid is used as a fluorination reagent .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes obtained are not provided in the source .

Chemical Research

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIDNLOFDCZWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597685 | |

| Record name | 3-(4-Fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-1,2,4-oxadiazole | |

CAS RN |

887763-94-2 | |

| Record name | 3-(4-Fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

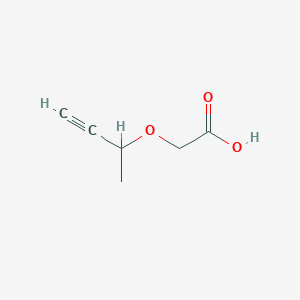

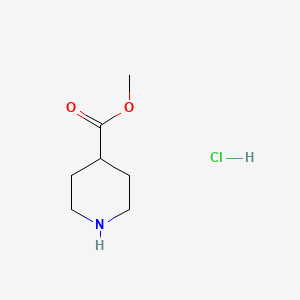

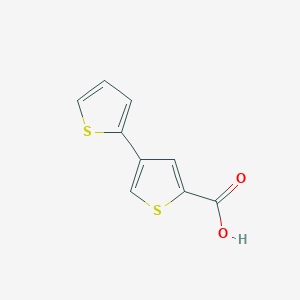

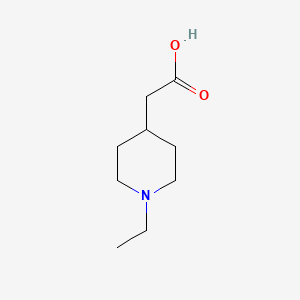

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)

amine](/img/structure/B1342586.png)

![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)